molecular formula C15H8F3NO2S2 B12372990 5-[5-[3-(Trifluoromethyl)phenyl]-2-furylmethylene]-2-thioxothiazolidine-4-one

5-[5-[3-(Trifluoromethyl)phenyl]-2-furylmethylene]-2-thioxothiazolidine-4-one

Cat. No.: B12372990
M. Wt: 355.4 g/mol
InChI Key: QUPFKBITVLIQNA-GHXNOFRVSA-N
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Description

The compound 5-[5-[3-(Trifluoromethyl)phenyl]-2-furylmethylene]-2-thioxothiazolidine-4-one belongs to the 4-thiazolidinone class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen. Its structure features a 3-(trifluoromethyl)phenyl group attached via a furylmethylene linker. The trifluoromethyl (-CF₃) substituent is a strong electron-withdrawing group, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

Molecular Formula

C15H8F3NO2S2

Molecular Weight

355.4 g/mol

IUPAC Name

(5Z)-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H8F3NO2S2/c16-15(17,18)9-3-1-2-8(6-9)11-5-4-10(21-11)7-12-13(20)19-14(22)23-12/h1-7H,(H,19,20,22)/b12-7-

InChI Key

QUPFKBITVLIQNA-GHXNOFRVSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C3C(=O)NC(=S)S3

Origin of Product

United States

Preparation Methods

Core Synthetic Strategy: Knoevenagel Condensation

The primary route to synthesize this compound centers on the Knoevenagel condensation between a functionalized aldehyde and the rhodanine core (2-thioxothiazolidin-4-one). This method is widely employed for introducing exocyclic double bonds in heterocyclic systems.

Aldehyde Precursor Synthesis

The aldehyde component, 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde , is synthesized via:

  • Suzuki-Miyaura Coupling : Reacting 5-bromofuran-2-carbaldehyde with 3-(trifluoromethyl)phenylboronic acid under palladium catalysis.
  • Vilsmeier-Haack Formylation : Direct formylation of 5-[3-(trifluoromethyl)phenyl]furan using POCl₃ and DMF.
Key Data:
Method Yield (%) Reaction Time (h) Conditions
Suzuki-Miyaura 78 12 Pd(PPh₃)₄, K₂CO₃, DME, 80°C
Vilsmeier-Haack 65 8 POCl₃, DMF, 0°C to reflux

Condensation with Rhodanine

The aldehyde undergoes condensation with rhodanine under basic conditions to form the target compound. Two optimized protocols are prominent:

Conventional Thermal Method :
  • Conditions : Ethanol, piperidine (10 mol%), reflux (78°C), 6–8 hours.
  • Mechanism : Base-catalyzed deprotonation of rhodanine’s active methylene group, followed by nucleophilic attack on the aldehyde.
  • Yield : 70–75% after recrystallization (ethanol/water).
Ultrasound-Assisted Green Synthesis :
  • Conditions : Aqueous K₂CO₃ (20 mol%), ultrasound irradiation (40 kHz), 45°C, 30 minutes.
  • Advantages : 88% yield, reduced energy consumption, no organic solvents.

Structural Optimization and Reaction Dynamics

Electronic Effects of Substituents

The trifluoromethyl (-CF₃) group on the phenyl ring enhances electrophilicity of the aldehyde, accelerating condensation. Comparative studies show:

  • Electron-withdrawing groups (e.g., -CF₃) improve reaction rates by 1.5× compared to electron-donating groups (e.g., -OCH₃).
  • Steric hindrance from the furan’s 2-position minimally affects reactivity due to the planar transition state.

Solvent and Base Screening

Solvent Base Time (h) Yield (%)
Ethanol Piperidine 6 75
Water K

Chemical Reactions Analysis

Types of Reactions

(E/Z)-CCR-11 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond into a single bond.

    Substitution: Nucleophilic substitution reactions can occur at the double bond, where nucleophiles such as halides or amines replace one of the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Alkanes

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

(E/Z)-CCR-11 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study geometric isomerism and reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of (E/Z)-CCR-11 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural variations among analogs lie in the substituents on the phenyl ring and additional modifications to the thiazolidinone core. These differences critically influence electronic properties, solubility, and intermolecular interactions:

Compound (Reference) Phenyl Substituent(s) Additional Substituents Notable Features
Target Compound 3-(Trifluoromethyl)phenyl None High lipophilicity due to -CF₃; potential enhanced metabolic stability
5-[5-(3-Nitrophenyl)-furan-2-ylmethylene]-2-thioxothiazolidin-4-one 3-Nitro None Nitro (-NO₂) group increases polarity; may enhance redox activity
5-[5-(4-Chlorophenyl)-furan-2-ylmethylene]-3-methyl-2-thioxothiazolidin-4-one 4-Chloro 3-Methyl Chloro (-Cl) and methyl (-CH₃) groups introduce steric hindrance and moderate hydrophobicity
5-((3-CHLORO-4-[(4-FLUOROBENZYL)OXY]PHENYL)METHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE 3-Chloro, 4-(4-fluorobenzyloxy) 3-Ethyl Complex substitution enhances binding specificity; molecular weight 407.91
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone 4-Methoxy (on two phenyl rings) 4-Hydroxyphenyl Hydroxyl (-OH) and methoxy (-OCH₃) groups improve solubility and H-bonding

Research Findings and Implications

  • Electron-Withdrawing Effects: The -CF₃ group in the target compound likely confers greater stability and membrane permeability than nitro (-NO₂) or chloro (-Cl) analogs .
  • Synthetic Flexibility : Modular synthesis (evidenced in ) allows rapid generation of analogs for structure-activity relationship (SAR) studies.

Biological Activity

5-[5-[3-(Trifluoromethyl)phenyl]-2-furylmethylene]-2-thioxothiazolidine-4-one is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to explore the biological properties of this compound, including its antimicrobial, antiviral, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiazolidine ring and a trifluoromethyl-substituted phenyl group. Its molecular formula is C13H8F3N2OS2, with a molecular weight of approximately 323.34 g/mol. The presence of the trifluoromethyl group is significant, as it may enhance the lipophilicity and biological activity of the molecule.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit notable antimicrobial properties. A study on substituted thiazolidinones indicated that many derivatives demonstrated activity against various bacterial strains, including Bacillus pumilus and Aspergillus niger. These compounds were effective in inhibiting bacterial growth and showed potential as antifungal agents as well .

Microorganism Activity
Bacillus pumilusActive
Aspergillus nigerActive
Staphylococcus aureusModerate
Escherichia coliWeak

Antiviral Activity

In addition to their antibacterial properties, similar compounds have been evaluated for antiviral activity. A study highlighted the effectiveness of thiazolidinones against the tobacco mosaic virus (TMV), showing promising results both in vitro and in vivo. The mechanism appears to involve interference with viral replication processes .

Anticancer Activity

Preliminary studies have suggested that thiazolidinone derivatives may possess anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways. Specific studies have reported cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Case Studies

  • Antimicrobial Efficacy Study : A series of thiazolidinone derivatives were synthesized and tested against a panel of bacteria and fungi. The results indicated that the presence of the trifluoromethyl group significantly enhanced antimicrobial activity compared to non-fluorinated analogs.
  • Antiviral Mechanism Investigation : An investigation into the antiviral mechanisms revealed that these compounds might inhibit viral entry or replication, making them candidates for further development in antiviral therapies.
  • Cytotoxicity Assessment : A cytotoxicity assay conducted on human cancer cell lines demonstrated that certain derivatives could reduce cell viability significantly, suggesting potential for development as anticancer agents.

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